molecular formula C6H14N2O B045158 3-(Methoxymethyl)pyrrolidin-3-amine CAS No. 125033-03-6

3-(Methoxymethyl)pyrrolidin-3-amine

Cat. No. B045158
M. Wt: 130.19 g/mol
InChI Key: VRCFJBIYSQCHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)pyrrolidin-3-amine, also known as MEMPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a derivative of pyrrolidine and has been shown to have unique properties that make it useful for various research purposes.

Mechanism Of Action

The mechanism of action of 3-(Methoxymethyl)pyrrolidin-3-amine involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes including learning and memory. By selectively binding to this receptor, 3-(Methoxymethyl)pyrrolidin-3-amine can modulate the activity of acetylcholine in the brain, leading to various physiological effects.

Biochemical And Physiological Effects

3-(Methoxymethyl)pyrrolidin-3-amine has been shown to have various biochemical and physiological effects. One study found that 3-(Methoxymethyl)pyrrolidin-3-amine can enhance synaptic plasticity, which is important for learning and memory. Another study found that 3-(Methoxymethyl)pyrrolidin-3-amine can increase the release of dopamine in the brain, which has implications for the treatment of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(Methoxymethyl)pyrrolidin-3-amine in lab experiments is its selective binding to the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of acetylcholine in a more targeted manner. However, one limitation is that 3-(Methoxymethyl)pyrrolidin-3-amine is a relatively new compound and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research involving 3-(Methoxymethyl)pyrrolidin-3-amine. One area of interest is the potential use of 3-(Methoxymethyl)pyrrolidin-3-amine in the treatment of Alzheimer's disease. Another area of research is the study of the effects of 3-(Methoxymethyl)pyrrolidin-3-amine on other neurotransmitters and receptors in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 3-(Methoxymethyl)pyrrolidin-3-amine and its potential applications in various fields of neuroscience.

Synthesis Methods

The synthesis of 3-(Methoxymethyl)pyrrolidin-3-amine can be achieved through a multistep process starting with the reaction of 3-pyrrolidinone with formaldehyde and methanol to yield 3-(methoxymethyl)pyrrolidine. This intermediate is then reacted with ammonia to produce 3-(Methoxymethyl)pyrrolidin-3-amine.

Scientific Research Applications

3-(Methoxymethyl)pyrrolidin-3-amine has been used in various scientific research studies due to its ability to selectively bind to certain receptors in the brain. One area of research where 3-(Methoxymethyl)pyrrolidin-3-amine has shown promise is in the study of the neurotransmitter acetylcholine. It has been found that 3-(Methoxymethyl)pyrrolidin-3-amine can selectively bind to the α7 nicotinic acetylcholine receptor, which has implications for the treatment of various neurological disorders such as Alzheimer's disease.

properties

CAS RN

125033-03-6

Product Name

3-(Methoxymethyl)pyrrolidin-3-amine

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-(methoxymethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H14N2O/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3

InChI Key

VRCFJBIYSQCHQB-UHFFFAOYSA-N

SMILES

COCC1(CCNC1)N

Canonical SMILES

COCC1(CCNC1)N

synonyms

3-Pyrrolidinamine,3-(methoxymethyl)-(9CI)

Origin of Product

United States

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